molecular formula C11H16Br2 B157094 1-Bromo-3-(bromomethyl)adamantane CAS No. 1822-25-9

1-Bromo-3-(bromomethyl)adamantane

Cat. No. B157094
CAS RN: 1822-25-9
M. Wt: 308.05 g/mol
InChI Key: SKQVGBXLHPBGHY-UHFFFAOYSA-N
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Description

Molecular Recognition Analysis

The study of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane demonstrates the molecule's remarkable adaptability in forming one-dimensional motifs through hydrogen bonding with a variety of assembling partners, including perchlorate ions, Cu(II) ions, and dicarboxylic acids. This adaptability is a key feature in the context of molecular recognition and could be relevant to the study of 1-Bromo-3-(bromomethyl)adamantane due to the structural similarities between adamantane derivatives .

Synthesis Analysis

The synthesis of adamantane derivatives is a well-documented area of research. For instance, 1,3,5,7-tetracyanoadamantane was prepared through a radical nucleophilic substitution reaction of 1,3,5,7-tetrabromoadamantane with cyanide, followed by reduction to form 1,3,5,7-tetrakis(aminomethyl)adamantane . Additionally, 1-adamantyl trifluoromethanesulfonate was synthesized from 1-bromoadamantane, which is closely related to this compound, suggesting potential synthetic pathways for the latter .

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been extensively studied. For example, the crystallographic analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the nature of noncovalent interactions within these molecules, which could be extrapolated to understand the structural characteristics of this compound .

Chemical Reactions Analysis

The reactivity of adamantane derivatives has been explored in various studies. The bromination of homoadamantane derivatives, for example, has led to improved synthetic methods for bromomethyladamantane compounds . This information could be useful in predicting the reactivity of this compound in different chemical environments.

Physical and Chemical Properties Analysis

The physical properties of adamantane derivatives, such as their reorientations and phase behavior, have been investigated through NMR relaxation studies. These studies have shown that adamantane derivatives exhibit uniaxial reorientations in low-temperature phases and more complex motions at higher temperatures . Such data can provide a deeper understanding of the physical properties of this compound.

Scientific Research Applications

Pharmacological Potential in Neurodegenerative Diseases

  • Neuroprotective Agents : Adamantane derivatives, including those similar in structure to 1-Bromo-3-(bromomethyl)adamantane, have been studied for their potential in treating neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. Compounds like amantadine and memantine, which share the adamantane scaffold, are used in clinical settings, suggesting the structural relevance of adamantane derivatives in pharmacological research aimed at neuroprotection (Dembitsky, Gloriozova, & Poroikov, 2020).

Synthesis and Chemical Properties

  • Chemical Synthesis and Properties : Research into adamantyl-containing compounds, including those related to this compound, has focused on their synthesis and the exploration of their chemical properties. These studies are crucial for developing new drugs and materials with enhanced efficacy and selectivity (Shokova & Kovalev, 2013).

Antiviral Applications

  • Influenza Chemoprophylaxis : Although not directly related to this compound, adamantanes like amantadine have been explored for their role in chemoprophylaxis against influenza viruses, underlining the potential of adamantane-based compounds in antiviral therapy (Tsiodras, Nikolopoulos, & Bonovas, 2012).

Material Science and Engineering

  • Ion Thrusters : The exploration of adamantane and its derivatives for use as propellants in ion thrusters showcases the material's versatility and potential in aerospace applications. This research highlights the search for xenon alternatives, emphasizing the importance of novel materials like adamantane derivatives in advancing space technology (Dietz et al., 2019).

Future Directions

The future directions for research on “1-Bromo-3-(bromomethyl)adamantane” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, catalyst development, and nanomaterials . Further studies could also focus on developing new synthetic methods and investigating their reactivity and mechanism of action .

properties

IUPAC Name

1-bromo-3-(bromomethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16Br2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQVGBXLHPBGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377844
Record name 1-Bromo-3-(bromomethyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822-25-9
Record name 1-Bromo-3-(bromomethyl)adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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